molecular formula C29H49Cl2NO2 B14700297 Heptadecyl 3-[bis(2-chloroethyl)amino]-4-methylbenzoate CAS No. 21447-82-5

Heptadecyl 3-[bis(2-chloroethyl)amino]-4-methylbenzoate

Cat. No.: B14700297
CAS No.: 21447-82-5
M. Wt: 514.6 g/mol
InChI Key: XVQDYVLXIXMLOS-UHFFFAOYSA-N
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Description

Heptadecyl 3-[bis(2-chloroethyl)amino]-4-methylbenzoate is a chemical compound with the molecular formula C29H49Cl2NO2 and a molecular weight of 514.61 g/mol . This compound is known for its unique structure, which includes a heptadecyl ester group and a bis(2-chloroethyl)amino group attached to a methylbenzoate core. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptadecyl 3-[bis(2-chloroethyl)amino]-4-methylbenzoate typically involves the esterification of 3-[bis(2-chloroethyl)amino]-4-methylbenzoic acid with heptadecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Heptadecyl 3-[bis(2-chloroethyl)amino]-4-methylbenzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Heptadecyl 3-[bis(2-chloroethyl)amino]-4-methylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the formulation of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Heptadecyl 3-[bis(2-chloroethyl)amino]-4-methylbenzoate involves its interaction with specific molecular targets and pathways. The bis(2-chloroethyl)amino group is known to alkylate DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy .

Comparison with Similar Compounds

Similar Compounds

  • 3-[Bis(2-chloroethyl)amino]-p-toluic acid heptadecyl ester
  • Heptadecyl 3-[bis(2-chloroethyl)amino]-4-methylbenzoate

Uniqueness

This compound stands out due to its unique combination of a long heptadecyl chain and a bis(2-chloroethyl)amino group. This structure imparts distinct physicochemical properties, making it suitable for specific applications in research and industry .

Properties

CAS No.

21447-82-5

Molecular Formula

C29H49Cl2NO2

Molecular Weight

514.6 g/mol

IUPAC Name

heptadecyl 3-[bis(2-chloroethyl)amino]-4-methylbenzoate

InChI

InChI=1S/C29H49Cl2NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-34-29(33)27-19-18-26(2)28(25-27)32(22-20-30)23-21-31/h18-19,25H,3-17,20-24H2,1-2H3

InChI Key

XVQDYVLXIXMLOS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)C)N(CCCl)CCCl

Origin of Product

United States

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